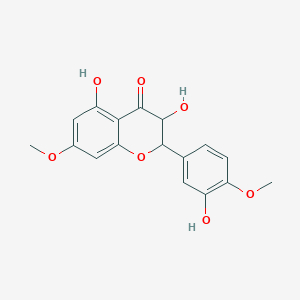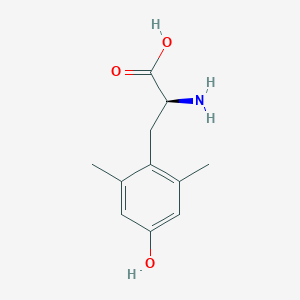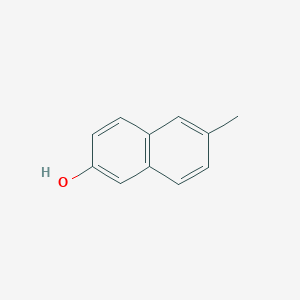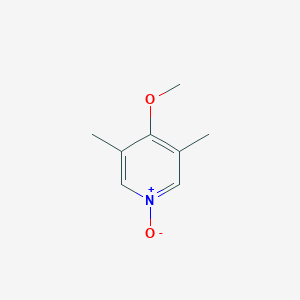
Blumeatin B
描述
Blumeatin B is a naturally occurring flavonoid found in the sembung plant (Blumea balsamifera L.) . This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The molecular structure of this compound includes hydroxyl groups at positions C-3′ and 5′ and lacks a C2−C3 double bond .
作用机制
Target of Action
Blumeatin B, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species . This makes XO a key drug target for the treatment of hyperuricemia .
Mode of Action
This compound interacts with XO via hydrogen bonds . The main amino acid residues participating in XO’s interaction with this compound are Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .
Biochemical Pathways
The inhibition of XO by this compound affects the biochemical pathway of uric acid production . Normally, XO catalyzes the oxidation of hypoxanthine and xanthine to produce uric acid . By inhibiting XO, this compound reduces the production of uric acid, which can help alleviate conditions like hyperuricemia .
Pharmacokinetics
This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties . It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can help manage conditions like hyperuricemia, which is characterized by an excess of uric acid in the blood . Additionally, this compound has high radical scavenging activity, which might be correlated with its antioxidant activity .
生化分析
Biochemical Properties
Blumeatin B interacts with several enzymes and proteins. It has been found to inhibit xanthine oxidase (XO), a key enzyme involved in the production of uric acid . Theoretical findings indicated that this compound has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to induce growth-inhibitory activity in rat and human hepatocellular carcinoma cells without cytotoxicity in rat hepatocytes . Furthermore, this compound reduced the level of a proliferation-inducing ligand, that stimulates tumor cell growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. A molecular docking study showed that Thr1010, Val1011, Phe914, and Ala1078 are the main amino acid residues participating in XO’s interaction with this compound via hydrogen bonds .
Temporal Effects in Laboratory Settings
It has been suggested that the effects of this compound on platelet aggregation were dependent upon the concentration used .
Metabolic Pathways
This compound is involved in the metabolic pathway of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid .
准备方法
Synthetic Routes and Reaction Conditions: Blumeatin B can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One method involves the use of Lewis acid-catalyzed cyclization followed by chiral resolution through Schiff base intermediates . The reaction conditions typically include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from Blumea balsamifera using methods such as steam distillation, simultaneous distillation and extraction, and CO2 supercritical extraction . These methods are chosen based on their efficiency in isolating the volatile constituents of the plant.
化学反应分析
Types of Reactions: Blumeatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce additional functional groups.
Reduction: Reducing agents like sodium borohydride are employed to convert specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities
科学研究应用
Blumeatin B has a wide range of scientific research applications:
相似化合物的比较
Blumeatin B is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Velutin: Another flavonoid found in Blumea balsamifera with similar antioxidant properties.
Tamarixetin: Known for its anti-inflammatory and anticancer activities.
Dihydroquercetin-7,4’-dimethyl ether: Exhibits antioxidant and antimicrobial properties.
This compound stands out due to its potent anticancer effects and its ability to inhibit xanthine oxidase, making it a valuable compound for further research and development.
属性
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNMFZMHPLGRR-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000894 | |
| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79995-67-8 | |
| Record name | Blumeatin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79995-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)


